6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL
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Overview
Description
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of carbazole, a tricyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL typically involves the nitration of 2,3,4,9-tetrahydro-1H-carbazol-3-OL. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazol-3-OL: Lacks the nitro group, resulting in different chemical and biological properties.
6-Amino-2,3,4,9-tetrahydro-1H-carbazol-3-OL: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-3-OL is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazol-3-ol |
InChI |
InChI=1S/C12H12N2O3/c15-8-2-4-12-10(6-8)9-5-7(14(16)17)1-3-11(9)13-12/h1,3,5,8,13,15H,2,4,6H2 |
InChI Key |
NGFHJRJYWKVOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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